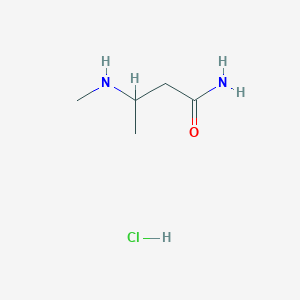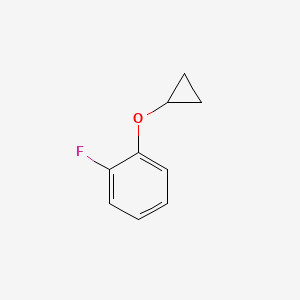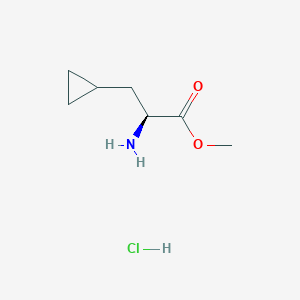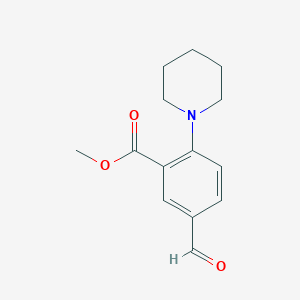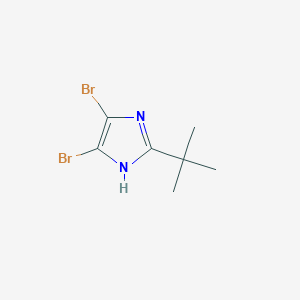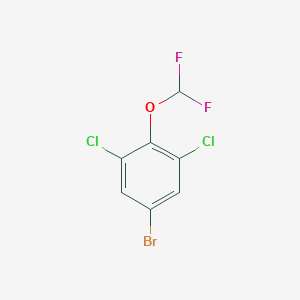
5-溴-1,3-二氯-2-(二氟甲氧基)苯
描述
5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene is a chemical compound with the CAS Number: 929621-36-3 . It has a molecular weight of 291.91 . The IUPAC name for this compound is 4-bromo-2,6-dichlorophenyl difluoromethyl ether . It is solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene is 1S/C7H3BrCl2F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the benzene ring, and the presence of the difluoromethoxy group.Physical And Chemical Properties Analysis
5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene is a solid at room temperature . It has a molecular weight of 291.91 . The compound is stored at temperatures between 2-8°C .科学研究应用
有机金属合成和芳炔途径应用
由Schlosser和Castagnetti(2001年)进行的芳炔化学研究表明,溴代和三氟甲氧基取代苯可生成中间体苯基锂物种。这些中间体进一步用于通过[4+2]环加成合成萘,突出了构建复杂芳香体系的途径,这可能与目标化合物有关,有助于合成多芳烃或官能化芳香体系(Schlosser & Castagnetti, 2001)。
多功能有机金属试剂
Porwisiak和Schlosser(1996年)描述了选择性制备1-溴-3,5-双(三氟甲基)苯并将其转化为各种有机金属中间体。这项工作说明了卤代苯作为有机合成中多功能试剂的起始物的潜力,建议类似的用途也可以用5-溴-1,3-二氯-2-(二氟甲氧基)苯(Porwisiak & Schlosser, 1996)。
电化学应用
Fink等人(1997年)合成并表征了1,3,5-三溴苯的乙炔基二茂铁化合物,展示了这些化合物的电化学性质。这项研究表明,通过用目标化合物替代类似结构框架,可能在设计电化学传感器或材料方面有潜在应用(Fink et al., 1997)。
合成和官能化途径
Reus等人(2012年)详细介绍了合成溴代、硼代和锡代官能化的1,2-双(三甲基硅基)苯的方法,强调了卤代苯在官能团互变和复杂有机金属化合物的创建中的多功能性。这项研究可能指导5-溴-1,3-二氯-2-(二氟甲氧基)苯在材料科学和催化应用中的官能化策略(Reus et al., 2012)。
晶体结构和材料科学
Stein,Hoffmann和Fröba(2015年)探讨了1-溴-3,5-双(1,3-噁唑啉-2-基)苯的晶体结构,展示了卤代苯在超分子结构和材料研究中的重要性。这表明目标化合物在开发具有特定晶体学性质的新材料方面可能有潜在应用(Stein, Hoffmann, & Fröba, 2015)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
5-bromo-1,3-dichloro-2-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOWCFPTCFWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


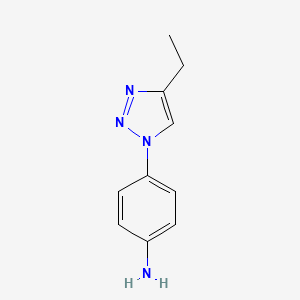
![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)
